Nirtetralin (CAS 50656-78-5) is a highly defined tetralin-type lignan primarily isolated from Phyllanthus species, utilized in industrial and laboratory procurement as a high-purity analytical standard (≥95% LC/MS-ELSD) and pharmacological reference material . Unlike generic botanical extracts or crude lignan mixtures, pure Nirtetralin provides an exact (5R,6S,7S) stereochemical configuration, which is essential for elucidating structure-activity relationships (SAR) in antiviral drug discovery, specifically concerning hepatitis B virus (HBV) antigen suppression[1]. Its defined molecular weight (430.5 g/mol) and distinct chromatographic behavior make it an indispensable, quantifiable marker for the quality control, standardization, and batch-to-batch validation of commercial hepatoprotective formulations.
Substituting Nirtetralin with crude Phyllanthus extracts or closely related in-class lignans (such as phyllanthin or hypophyllanthin) critically compromises assay reproducibility and SAR validation[1]. Crude extracts exhibit extreme seasonal and regional variability in lignan concentrations, rendering dose-response quantification impossible for rigorous pharmacological screening. Furthermore, attempting to use structurally similar diarylbutane lignans fails because they lack the specific tetralin core required for HBV antigen suppression, rendering them inactive. For precise analytical profiling, chromatographic resolution, and rigorous stereochemical benchmarking in lead optimization, the exact molecular geometry of Nirtetralin is non-negotiable.
In comparative in vitro assays evaluating the anti-hepatitis B virus (HBV) potential of Phyllanthus lignans, Nirtetralin demonstrates significant suppression of HBV surface antigen (HBsAg) secretion with an IC50 of 97.2 µM [1]. In stark contrast, structurally related diarylbutane lignans such as phyllanthin and hypophyllanthin exhibit little to no antiviral activity under identical assay conditions[2]. This functional divergence establishes Nirtetralin as a necessary active reference standard when screening novel lignan derivatives or validating the bioactivity of botanical extracts.
| Evidence Dimension | HBsAg Secretion Inhibition (IC50) |
| Target Compound Data | 97.2 µM |
| Comparator Or Baseline | Phyllanthin / Hypophyllanthin (Inactive / No significant inhibition) |
| Quantified Difference | Complete functional divergence (active vs. inactive) |
| Conditions | In vitro HBV-producing cell line assays |
Procuring Nirtetralin provides a validated active positive control to distinguish functional tetralin lignans from inactive diarylbutane analogs in high-throughput antiviral screening.
Nirtetralin serves as the foundational stereochemical baseline for quantifying the enhanced efficacy of its isomers, Nirtetralin A and B. While baseline Nirtetralin suppresses HBV e-antigen (HBeAg) with an IC50 of 232.0 µM, its stereoisomers Nirtetralin A and B achieve IC50 values of 17.4 µM and 69.3 µM, respectively [1]. Procuring the baseline Nirtetralin is analytically required to calculate these 3.3-fold to 13.3-fold potency enhancements, allowing medicinal chemists to accurately map how specific spatial configurations of the methoxy and methoxymethyl groups dictate viral target binding.
| Evidence Dimension | HBeAg Secretion Inhibition (IC50) |
| Target Compound Data | 232.0 µM |
| Comparator Or Baseline | Nirtetralin A (17.4 µM) and Nirtetralin B (69.3 µM) |
| Quantified Difference | 3.3x to 13.3x difference in stereoisomer potency |
| Conditions | Dose-dependent in vitro suppression of HBV antigens |
Without baseline Nirtetralin, researchers cannot mathematically quantify the structure-activity relationship (SAR) gains achieved by stereochemical modifications in lead optimization programs.
For the commercial standardization of Phyllanthus species, Nirtetralin provides a distinct, late-eluting chromatographic marker that ensures robust method validation. In a validated reversed-phase HPLC-PDA method, Nirtetralin elutes at a mean retention time of 13.67 minutes, achieving complete baseline separation from earlier-eluting inactive lignans like phyllanthin (10.47 min) and hypophyllanthin (11.10 min)[1]. This precise retention behavior, coupled with high repeatability (intraday RSD 0.73–2.37%), makes Nirtetralin an indispensable analytical standard for quantifying the active antiviral fraction in complex botanical matrices.
| Evidence Dimension | HPLC-PDA Retention Time |
| Target Compound Data | 13.67 minutes |
| Comparator Or Baseline | Phyllanthin (10.47 min) and Hypophyllanthin (11.10 min) |
| Quantified Difference | >2.5 minute baseline separation from inactive markers |
| Conditions | Reversed-phase HPLC-PDA at 1 mL/min flow rate |
Procuring high-purity Nirtetralin is mandatory for analytical laboratories to validate the active lignan content and ensure batch-to-batch reproducibility of commercial botanical extracts.
Driven by its distinct HPLC retention profile (13.67 min) and baseline resolution from inactive lignans, Nirtetralin is a primary reference standard for the quality control of Phyllanthus niruri extracts [1]. It enables manufacturers to quantify the specific antiviral fraction of their raw materials, ensuring regulatory compliance and batch-to-batch pharmacological consistency.
Because Nirtetralin provides a defined moderate-activity baseline (HBeAg IC50 = 232.0 µM), it is utilized by medicinal chemists as the structural anchor for evaluating tetralin lignan derivatives [2]. It allows research teams to mathematically quantify the exact binding affinity gains achieved by stereoisomers like Nirtetralin A and B, guiding the rational design of next-generation HBV inhibitors.
Nirtetralin’s proven ability to suppress HBsAg and HBeAg expression makes it a reliable positive control in in vitro cell-based assays [2]. Unlike crude extracts or inactive structural analogs (e.g., phyllanthin), pure Nirtetralin delivers reproducible, dose-dependent viral antigen suppression, validating the performance of novel high-throughput screening platforms targeting hepatitis B.